1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core linked to an azetidine ring via a methyl group, with a 1,3-thiazole-4-carbonyl substituent on the azetidine nitrogen. The 1,2,3-triazole moiety is renowned for its stability, hydrogen-bonding capacity, and metabolic resistance, making it a key pharmacophore in drug design . The thiazole-4-carbonyl group contributes electron-withdrawing effects and sulfur-mediated interactions, which may improve binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1,3-thiazol-4-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c16-10(9-6-17-7-11-9)14-3-8(4-14)5-15-2-1-12-13-15/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAOFLYNBUMRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step reactions. One common approach is the cycloaddition reaction, often referred to as “click chemistry,” which is used to form the 1,2,3-triazole ring . The thiazole and azetidine rings can be introduced through nucleophilic substitution and cyclization reactions. Typical reagents include azides, alkynes, and various catalysts such as copper(I) salts .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in regioselective reactions due to its electron-rich nature and coordination potential.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole moiety in the compound can undergo further functionalization via CuAAC, forming bis-triazole derivatives. For example, tandem oxidative coupling at 0°C enables bis(1,2,3-triazole) formation (Path A), while elevated temperatures (60°C) favor 5-alkynyl-triazole synthesis (Path B) .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 0°C, aerobic oxidation | Bis(1,2,3-triazole) | 60-75% | |
| 60°C, aerobic oxidation | 5-Alkynyl-1,2,3-triazole | 70-85% |
Electrophilic Substitution
The triazole’s N3 position is susceptible to electrophilic substitution. Reactions with iodomethane in the presence of Ag₂O yield 3-methylated derivatives, which can further participate in cross-coupling reactions .
Azetidine Ring Reactivity
The azetidine ring undergoes ring-opening and substitution reactions under acidic or nucleophilic conditions.
Nucleophilic Substitution
The azetidine’s tertiary nitrogen can be protonated, facilitating nucleophilic attack. For instance, treatment with thiophenol in HCl generates a thioether derivative :
Ring-Opening Reactions
Exposure to concentrated H₂SO₄ induces ring-opening, producing linear amines. This reaction is critical for synthesizing polyfunctional intermediates.
Thiazole-4-Carbonyl Modifications
The thiazole ring and its carbonyl group enable diverse transformations.
Nucleophilic Acyl Substitution
The carbonyl group reacts with amines to form amides. For example, coupling with morpholine using DCC yields thiazole-4-carboxamide derivatives :
Reduction of Carbonyl
LiAlH₄ reduces the carbonyl to a hydroxymethyl group, producing 1,3-thiazol-4-ylmethanol. This alcohol intermediate is pivotal for synthesizing ethers or esters .
Cross-Coupling and Conjugation Reactions
The compound serves as a scaffold for metal-catalyzed cross-couplings.
Suzuki-Miyaura Coupling
The thiazole’s brominated derivatives undergo Pd-catalyzed coupling with arylboronic acids, introducing aryl groups at the 4-position :
Click Chemistry for Bioconjugation
The triazole’s Cu(I)-catalyzed reaction with terminal alkynes enables conjugation to biomolecules (e.g., proteins), enhancing pharmacological applications .
Hydrolysis and Stability
The ester or amide functionalities in related analogs undergo hydrolysis under acidic/basic conditions:
-
Acidic Hydrolysis : The tert-butoxycarbonyl (Boc) group in analogs like 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is cleaved with TFA, yielding a free amine .
-
Basic Hydrolysis : Methyl esters (e.g., methyl 1-(azetidin-3-yl)triazole-4-carboxylate) are saponified to carboxylic acids using NaOH .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Properties
Research indicates that compounds containing both thiazole and triazole rings possess significant antimicrobial activity. Studies have shown that derivatives of 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole demonstrate efficacy against various bacterial strains and fungi.
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several studies have documented the applications and effectiveness of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Research :
-
Inflammation Studies :
- Research highlighted in Pharmaceutical Biology explored the anti-inflammatory properties of thiazole derivatives. The results showed a reduction in pro-inflammatory cytokines upon treatment with these compounds .
Mechanism of Action
The mechanism of action of 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with amino acids in the active sites of enzymes or receptors. This can lead to inhibition or activation of specific biological pathways . For example, the triazole ring can interact with enzymes involved in DNA synthesis, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural and Electronic Features
Azetidine vs. Larger Rings
In contrast, six-membered rings (e.g., piperidine) may induce unfavorable steric clashes .
Thiazole-4-Carbonyl vs. Other Substituents
The thiazole-4-carbonyl group introduces a planar, electron-deficient aromatic system, enabling π-π stacking and hydrogen bonding. Comparatively, chloroaryl substituents (e.g., in S8000011) enhance hydrophobic interactions but lack sulfur’s polarizability .
Table 2: Substituent Effects on Binding Energy
| Compound | Substituent | Binding Energy (kcal/mol) | Target Protein | Reference |
|---|---|---|---|---|
| Target Compound | Thiazole-4-carbonyl | Pending data | N/A | – |
| S8000011 | 4-Chlorophenyl | -12.19 | IMPDH | [2] |
| 9c (benzimidazole-thiazole-triazole) | 4-Bromophenyl | -10.5 | α-Glucosidase | [9] |
Antimicrobial Potential
The thiazole moiety is associated with antibacterial activity (e.g., tazobactam), suggesting the target compound may inhibit β-lactamases or penicillin-binding proteins . In contrast, triazoles with chlorinated aryl groups (e.g., S8000011) exhibit potent binding to IMPDH, a target in protozoan infections .
Biological Activity
The compound 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS: 2199246-25-6) is a complex heterocyclic molecule that combines thiazole and triazole rings. This structural combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 249.29 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets, making it a candidate for various pharmacological applications .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The compound may exert its effects through various biochemical pathways, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant and Anti-inflammatory Properties : These activities are attributed to the triazole moiety, which is known for its ability to scavenge free radicals .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 µg/mL to 200 µg/mL, indicating effective inhibition compared to standard antibiotics .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing similar structures demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values ranging from 1.1 μM to 2.6 μM. These activities are often linked to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis .
Case Studies
| Study | Compound | Target | Result |
|---|---|---|---|
| Study A | Triazole Derivative | E. coli | MIC = 50 µg/mL |
| Study B | Thiazole-Triazole Hybrid | MCF-7 Cells | IC50 = 1.1 μM |
| Study C | Similar Triazoles | HCT-116 Cells | IC50 = 2.6 μM |
Pharmacokinetics
The pharmacokinetic properties of triazoles suggest that they are stable under various conditions, enhancing their bioavailability. Additionally, their ability to resist hydrolysis and enzymatic degradation makes them suitable candidates for drug development .
Q & A
Basic: What are the optimal synthetic routes for this compound, and what methodological considerations ensure high yield?
Answer:
The synthesis typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) due to its efficiency and regioselectivity . Key steps include:
- Reagents : Copper sulfate (CuSO₄) and sodium ascorbate as a reducing agent to generate active Cu(I) .
- Conditions : Reactions conducted in THF/water (1:1) at 50°C for 16 hours to ensure complete cyclization .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) yields >85% purity .
Critical Parameters : pH control (neutral to slightly basic) minimizes side reactions, while inert atmospheres prevent oxidation of intermediates .
Basic: How do NMR and X-ray crystallography contribute to structural elucidation?
Answer:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., triazole protons at δ 7.5–8.5 ppm, thiazole carbons at ~150 ppm) . For example, azetidine methylene groups resonate near δ 3.5–4.0 ppm .
- X-ray Crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between thiazole and triazole rings). SHELXL refines structures using high-resolution data (R₁ < 0.05) .
Example : A related triazole-azetidine analog showed a dihedral angle of 67.5° between rings, impacting π-π stacking .
Basic: What are common challenges in purifying this compound, and how are they addressed?
Answer:
- Challenge : Hydrophilic byproducts from Click Chemistry (e.g., unreacted azides).
- Solution : Sequential liquid-liquid extraction (methylene chloride/water) followed by flash chromatography .
- Validation : TLC (Rf = 0.3–0.6 in ethyl acetate/hexane) and HRMS (mass error < 2 ppm) confirm purity .
Advanced: How do steric and electronic modifications on the triazole ring influence bioactivity?
Answer:
Modifications alter binding affinity and target selectivity :
| Substituent | Effect on Activity (Example) | Source |
|---|---|---|
| 4-Methoxyphenyl | ↑ Antibacterial activity (MIC = 2 µg/mL) | |
| 4-Chlorophenyl | Enhanced kinase inhibition (IC₅₀ = 0.8 µM) | |
| Benzyl | Reduces cytotoxicity (CC₅₀ > 100 µM) | |
| Method : Docking studies (e.g., AutoDock Vina) correlate substituent bulk with steric clashes in enzyme active sites . |
Advanced: What crystallographic challenges arise, and how are they resolved using SHELX?
Answer:
- Challenges : Twinning, weak diffraction, and anisotropic displacement in azetidine-thiazole hybrids .
- Solutions :
- SHELXL : Refinement with TWIN/BASF commands for twinned data (e.g., R₁ < 0.04 for I > 2σ(I)) .
- WinGX/ORTEP : Visualizes thermal ellipsoids to validate hydrogen bonding (e.g., C–H⋯π interactions at 2.8–3.2 Å) .
Example : A triazole-iodophenyl analog required 290 K data collection to resolve disorder in the azetidine ring .
Advanced: How does this compound interact with biological targets at the molecular level?
Answer:
- Targets : Kinases (e.g., EGFR) and microbial enzymes (e.g., CYP51) .
- Mechanism :
- Triazole Ring : Coordinates with catalytic lysine residues via N2/N3 atoms .
- Thiazole Carbonyl : Hydrogen bonds to active-site water networks (e.g., distance = 2.1 Å in CYP51) .
Method : SPR (surface plasmon resonance) assays quantify binding kinetics (KD = 10⁻⁷–10⁻⁹ M) .
Advanced: How can computational methods predict SAR for novel analogs?
Answer:
- QSAR Models : Use Gaussian09 for DFT calculations (e.g., HOMO/LUMO energies predict reactivity) .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Case Study : A 4-trifluoromethyl analog showed 3-fold higher logP than phenyl derivatives, correlating with improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
